Methyl 3-amino-5-methoxybenzoate Methyl 3-amino-5-methoxybenzoate
Brand Name: Vulcanchem
CAS No.: 217314-47-1
VCID: VC2450030
InChI: InChI=1S/C9H11NO3/c1-12-8-4-6(9(11)13-2)3-7(10)5-8/h3-5H,10H2,1-2H3
SMILES: COC1=CC(=CC(=C1)N)C(=O)OC
Molecular Formula: C9H11NO3
Molecular Weight: 181.19 g/mol

Methyl 3-amino-5-methoxybenzoate

CAS No.: 217314-47-1

Cat. No.: VC2450030

Molecular Formula: C9H11NO3

Molecular Weight: 181.19 g/mol

* For research use only. Not for human or veterinary use.

Methyl 3-amino-5-methoxybenzoate - 217314-47-1

Specification

CAS No. 217314-47-1
Molecular Formula C9H11NO3
Molecular Weight 181.19 g/mol
IUPAC Name methyl 3-amino-5-methoxybenzoate
Standard InChI InChI=1S/C9H11NO3/c1-12-8-4-6(9(11)13-2)3-7(10)5-8/h3-5H,10H2,1-2H3
Standard InChI Key OWMZQNZFHGAVCN-UHFFFAOYSA-N
SMILES COC1=CC(=CC(=C1)N)C(=O)OC
Canonical SMILES COC1=CC(=CC(=C1)N)C(=O)OC

Introduction

Chemical Identity and Structure

Methyl 3-amino-5-methoxybenzoate is a substituted benzoate ester characterized by its distinct functional groups arranged around an aromatic ring. According to the PubChem database, this compound is identified through several standardized nomenclature systems and possesses specific structural properties .

Identification Parameters

The compound can be uniquely identified through various chemical registry systems and descriptors as outlined in Table 1.

Table 1: Chemical Identifiers of Methyl 3-amino-5-methoxybenzoate

ParameterValue
PubChem CID11830046
CAS Registry Number217314-47-1
Molecular FormulaC₉H₁₁NO₃
Molecular Weight181.19 g/mol
Additional IdentifiersMFCD09263221, SCHEMBL414382, DTXSID60474041

The molecular structure features a benzene ring with a methoxycarbonyl group (methyl ester), an amino group at position 3, and a methoxy group at position 5, creating a tri-substituted aromatic system with specific electronic and steric properties .

Structural Characteristics

The arrangement of functional groups in Methyl 3-amino-5-methoxybenzoate creates a distinctive electronic distribution across the molecule. The amino group at position 3 serves as an electron-donating substituent through resonance and inductive effects, while the methoxy group at position 5 similarly contributes electron density to the aromatic system. The methyl ester functionality provides an electron-withdrawing effect, creating an interesting electronic balance within the molecule.

Physical and Chemical Properties

The physical and chemical properties of Methyl 3-amino-5-methoxybenzoate are directly influenced by its molecular structure and the specific arrangement of functional groups.

Physical Properties

Based on its structure and composition, Methyl 3-amino-5-methoxybenzoate exhibits characteristic physical properties that define its behavior in various environments. While specific experimental data for this exact compound is limited in the available literature, certain properties can be reasonably predicted based on its structural features .

Table 2: Physical Properties of Methyl 3-amino-5-methoxybenzoate

PropertyDescription/Value
Physical StateLikely solid at room temperature
SolubilityModerate solubility in organic solvents (methanol, ethanol, acetone)
Limited solubility in water
Hydrogen BondingCapable of hydrogen bond donation through the amino group
Capable of hydrogen bond acceptance through ester and methoxy groups
PolarityModerate polarity due to amino, methoxy, and ester functional groups

Chemical Reactivity

The reactivity of Methyl 3-amino-5-methoxybenzoate is primarily defined by its functional groups:

  • The amino group (-NH₂) at position 3 can participate in:

    • Nucleophilic reactions

    • Diazotization reactions

    • Amide formation

    • Schiff base formation with aldehydes and ketones

  • The methoxy group (-OCH₃) at position 5 can undergo:

    • Demethylation under specific conditions

    • Directing effects in electrophilic aromatic substitution

  • The methyl ester group can participate in:

    • Hydrolysis to the corresponding carboxylic acid

    • Transesterification with other alcohols

    • Reduction to primary alcohols

    • Amidation with amines

Spectroscopic Characteristics

Spectroscopic data is essential for the identification and structural confirmation of organic compounds like Methyl 3-amino-5-methoxybenzoate.

Infrared Spectroscopy (IR)

Based on its functional groups, Methyl 3-amino-5-methoxybenzoate would be expected to show characteristic IR absorption bands:

  • N-H stretching vibrations (3400-3500 cm⁻¹) from the primary amino group

  • C=O stretching (1700-1730 cm⁻¹) from the ester carbonyl

  • C-O stretching (1200-1300 cm⁻¹) from the methoxy and ester groups

  • Aromatic C=C stretching (1400-1600 cm⁻¹)

  • N-H bending (1590-1650 cm⁻¹) from the primary amino group

Nuclear Magnetic Resonance (NMR)

The ¹H NMR spectrum of Methyl 3-amino-5-methoxybenzoate would likely exhibit several characteristic signals:

  • Aromatic protons (δ 6.5-7.5 ppm) with specific splitting patterns reflecting the 1,3,5-substitution pattern

  • Methoxy protons (δ 3.7-3.9 ppm) as a singlet

  • Methyl ester protons (δ 3.8-3.9 ppm) as a singlet

  • Amino protons (δ 3.5-4.5 ppm) typically as a broad signal

This pattern is consistent with those observed in related compounds. For example, in related aromatic compounds with similar substitution patterns, methoxy groups appear as singlets around 3.79-3.88 ppm, while aromatic protons typically show distinct coupling patterns in the 6.8-7.7 ppm range .

Applications and Research Significance

Synthetic Intermediate

Methyl 3-amino-5-methoxybenzoate has potential applications as a versatile synthetic intermediate in organic chemistry. The presence of three different functional groups allows for selective transformations and functionalization:

  • The amino group can be utilized for various transformations:

    • Diazotization followed by Sandmeyer reactions to introduce halogens or cyano groups

    • Amide formation with acyl chlorides or anhydrides

    • Schiff base formation with aldehydes (similar to the reactions described for 3-amino-5-methyl-isoxazole Schiff bases)

    • Heterocycle formation through condensation reactions

  • The ester group can be manipulated for:

    • Chain extension through nucleophilic addition

    • Reduction to alcohols

    • Hydrolysis to carboxylic acids

    • Transesterification

Comparative Analysis with Structurally Related Compounds

Structural Comparison

A comparative analysis with structurally related compounds provides insights into how subtle structural differences might influence properties and reactivity.

Table 3: Structural Comparison of Methyl 3-amino-5-methoxybenzoate with Related Compounds

CompoundMolecular FormulaMolecular Weight (g/mol)Structural DifferencesReference
Methyl 3-amino-5-methoxybenzoateC₉H₁₁NO₃181.19Reference compound
Methyl 3-amino-5-fluoro-4-methoxybenzoateC₉H₁₀FNO₃199.18Additional fluoro group at position 4
Methyl 3-amino-2-methoxy-5-methylbenzoateC₁₀H₁₃NO₃195.22Methoxy at position 2, methyl at position 5
Methyl 3-amino-2-hydroxy-5-methoxybenzoateC₉H₁₁NO₄197.19Additional hydroxy group at position 2

Structure-Property Relationships

The position and nature of substituents on the aromatic ring significantly influence chemical properties and reactivity:

  • Electron-donating groups (amino, methoxy) increase electron density in the aromatic ring, enhancing nucleophilicity at specific positions

  • The pattern of substitution affects the compound's symmetry and dipole moment

  • Hydrogen-bonding capabilities vary based on specific functional groups present

  • Sterics and electronic effects combine to influence reactivity patterns

For example, the presence of a fluoro group in Methyl 3-amino-5-fluoro-4-methoxybenzoate alters the electronic distribution compared to Methyl 3-amino-5-methoxybenzoate, potentially affecting its reactivity and physical properties .

Future Research Directions

Based on the analysis of Methyl 3-amino-5-methoxybenzoate and structurally related compounds, several promising research directions emerge:

Synthetic Methodology Development

Development of efficient, selective, and environmentally friendly methods for the synthesis of Methyl 3-amino-5-methoxybenzoate represents an important area for future research. This includes:

  • Exploration of catalytic systems for selective functionalization

  • Development of one-pot synthetic approaches

  • Investigation of green chemistry methodologies with reduced environmental impact

Biological Activity Screening

Investigation of potential biological activities represents another significant research direction:

  • Antimicrobial activity screening

  • Evaluation as enzyme inhibitors

  • Investigation of potential anti-inflammatory properties

  • Studies as potential antioxidants

Material Science Applications

The specific substitution pattern in Methyl 3-amino-5-methoxybenzoate might confer advantageous properties for material science applications:

  • As components in polymer synthesis

  • In the development of specialized coatings

  • As precursors for materials with optical properties

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